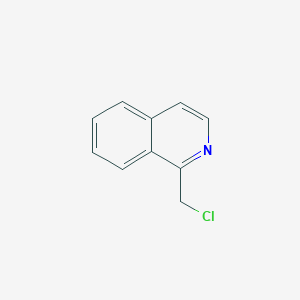

1-(Chloromethyl)isoquinoline

Description

Significance of Isoquinoline (B145761) Derivatives in Organic Chemistry

Isoquinoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that hold a significant position in the realm of organic chemistry. ontosight.aiontosight.ai Their unique structure, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, provides a versatile scaffold for the synthesis of a wide array of complex molecules. wikipedia.orgamerigoscientific.com This structural motif is a key constituent in numerous natural products, particularly alkaloids, which has spurred considerable interest in their synthesis and chemical modification. solubilityofthings.comorganic-chemistry.org The isoquinoline framework allows for functionalization at various positions, leading to a vast library of derivatives with diverse chemical and physical properties. nih.gov

In synthetic organic chemistry, isoquinolines serve as crucial building blocks and intermediates for the construction of more elaborate molecular architectures. ontosight.ai The development of novel and efficient synthetic methodologies for accessing isoquinoline cores remains an active area of research, moving beyond traditional methods to more sophisticated catalytic approaches. organic-chemistry.orgnih.gov The reactivity of the isoquinoline ring system, influenced by the nitrogen atom, enables a variety of chemical transformations, making it a valuable synthon for organic chemists. amerigoscientific.com

Historical Context and Evolution of Isoquinoline Research

The history of isoquinoline research dates back to the late 19th century. Isoquinoline itself was first isolated from coal tar in 1885. wikipedia.orgnumberanalytics.com This discovery marked a significant milestone in heterocyclic chemistry, sparking a wave of research into this new class of compounds. solubilityofthings.com Early research focused on the isolation and characterization of naturally occurring isoquinoline alkaloids, such as morphine from the opium poppy, which was identified even earlier in the 19th century. rsc.orgnih.gov

Over the past two centuries, research on isoquinoline and its derivatives has evolved significantly. rsc.org Initial studies were primarily centered on understanding the structure and properties of these naturally derived compounds. As synthetic methodologies advanced, chemists began to develop ways to construct the isoquinoline skeleton in the laboratory. nih.gov This has led to the synthesis of a vast number of isoquinoline derivatives with a wide range of structural diversity and potential applications. rsc.org The ongoing exploration of isoquinoline chemistry continues to yield novel compounds with interesting biological activities and material properties. nih.gov

Therapeutic Relevance of Isoquinoline Frameworks

The isoquinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds and approved drugs. ontosight.ainih.gov Isoquinoline derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and analgesic properties. ontosight.aiamerigoscientific.comnih.gov

Several well-known drugs and natural products with therapeutic applications contain the isoquinoline core. For instance, papaverine, a naturally occurring benzylisoquinoline alkaloid, is known for its antispasmodic effects. wikipedia.org The potent analgesic properties of morphine and the antitussive effects of codeine are classic examples of the therapeutic importance of isoquinoline alkaloids. rsc.orgnih.gov Modern drug discovery efforts continue to leverage the isoquinoline framework to design and synthesize novel therapeutic agents. Researchers have developed isoquinoline-based compounds that act as enzyme inhibitors, receptor antagonists, and modulators of various biological pathways, highlighting the enduring importance of this scaffold in the development of new medicines. ontosight.airesearchgate.net For example, certain isoquinoline derivatives have been investigated as CXCR4 antagonists for their potential in treating HIV. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(chloromethyl)isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c11-7-10-9-4-2-1-3-8(9)5-6-12-10/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSNWNTHKHQTQMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C2CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40529407 | |

| Record name | 1-(Chloromethyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40529407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27311-65-5 | |

| Record name | 1-(Chloromethyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40529407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Chloromethyl Isoquinoline

Classical Approaches to Isoquinoline (B145761) Synthesis

Traditional methods for forming the isoquinoline core, such as the Pomeranz-Fritsch, Bischler-Napieralski, and Bobbitt reactions, provide foundational pathways to substituted isoquinolines. These can be theoretically adapted to produce 1-(chloromethyl)isoquinoline, although they may not be the most direct routes.

The Pomeranz-Fritsch reaction is a well-established method for synthesizing the isoquinoline nucleus through the acid-catalyzed cyclization of benzalaminoacetals. wikipedia.orgorganicreactions.org The general reaction involves the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine to form a benzalaminoacetal, which then undergoes cyclization in the presence of a strong acid, such as sulfuric acid. wikipedia.orgchemistry-reaction.com

To apply this to the synthesis of this compound, one would theoretically start with a benzaldehyde derivative and an appropriate amine to introduce the chloromethyl group at the C1 position. However, the classical Pomeranz-Fritsch reaction has seen numerous modifications to improve yields and expand its substrate scope. nih.gov For instance, a modified Pomeranz-Fritsch reaction has been utilized in a multi-step synthesis to produce 1-hydroxymethylisoquinolines, which are direct precursors to this compound. mdpi.com This indicates that while the direct synthesis via the classical Pomeranz-Fritsch might be challenging, its adaptations are highly relevant.

The Bischler-Napieralski reaction is a cornerstone for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently oxidized to form isoquinolines. wikipedia.orgnrochemistry.com This reaction involves the intramolecular cyclodehydration of a β-arylethylamide using a condensing agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) under acidic conditions. wikipedia.orgorganic-chemistry.org

For the synthesis of a this compound derivative, the starting β-phenethylamine would need to be appropriately substituted. The reaction is most effective when the aromatic ring has electron-donating groups. nrochemistry.com One of the key aspects of this reaction is the formation of a nitrilium ion intermediate, which then leads to the cyclized product. wikipedia.orgorganic-chemistry.org While direct synthesis of this compound via this method is not commonly reported, the synthesis of related structures like 1-(chloromethyl)-3,4-dihydro-3,3-dimethylisoquinoline has been described. This suggests that the Bischler-Napieralski reaction is a viable, albeit potentially multi-step, approach.

A notable example involves the cyclization of an N-acylphenethylamine with phosphorus pentoxide in refluxing toluene (B28343) to yield the dihydroisoquinoline, which can then be treated with hydrochloric acid.

The Bobbitt reaction is a modification of the Pomeranz-Fritsch reaction that allows for the synthesis of 1,2,3,4-tetrahydroisoquinolines. wikipedia.orgnih.gov This method involves the in-situ hydrogenation of an intermediate imine to an aminoacetal, which then cyclizes under milder acidic conditions than the classical Pomeranz-Fritsch reaction. nih.gov The resulting tetrahydroisoquinoline can be oxidized to the corresponding isoquinoline. While the Bobbitt reaction is a powerful tool for generating substituted tetrahydroisoquinolines, its direct application to produce this compound would require subsequent oxidation steps and is less commonly employed for this specific target compared to other methods.

Stereoselective Synthesis and Chiral Induction

The synthesis of chiral isoquinoline derivatives is of significant interest for medicinal chemistry. An enantiospecific method has been developed for the synthesis of 3-chloromethyl-1,2,3,4-tetrahydroisoquinolines (THIQs) starting from phenylalanine. nih.gov While this produces the reduced tetrahydroisoquinoline ring system, it establishes a key method for introducing chirality at the C3 position with a chloromethyl substituent. nih.gov

For the aromatic isoquinoline core, recent advances have focused on atroposelective synthesis, which creates axial chirality. A rhodium-catalyzed C-H activation/annulation of aromatic imines with alkynes has been disclosed for the enantioselective de novo construction of axially chiral 1-aryl isoquinolines, achieving high yields and excellent enantioselectivity. nih.gov The use of chiral auxiliaries, such as Schöllkopf's bislactim ether, has also been applied in the stereoselective synthesis of related heterocyclic systems like quaternary proline analogues, demonstrating a foundational strategy for controlling stereochemistry via alkylation. uio.nonih.gov These methods provide crucial insights into controlling the three-dimensional structure of isoquinoline-based compounds. nih.govnih.gov

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of isoquinolines to create more sustainable and environmentally benign processes. Key strategies include the use of biodegradable solvents, recyclable catalysts, and energy-efficient reaction conditions. researchgate.net

One notable approach is the use of polyethylene (B3416737) glycol (PEG) as a non-volatile and biodegradable solvent, often in combination with microwave-assisted synthesis. researchgate.net For instance, a recyclable ruthenium catalyst in PEG has been used for the C-H/N-N activation reactions to produce isoquinolines, offering benefits such as easy product extraction and shorter reaction times. researchgate.net Microwave-assisted Bischler-Napieralski and Pictet-Spengler reactions have also been shown to be more efficient than conventional heating methods, significantly reducing reaction times for the creation of isoquinoline libraries. organic-chemistry.org

The use of water as a reaction solvent is another cornerstone of green synthesis. A copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives has been successfully performed in water, avoiding the need for organic solvents entirely. rsc.org These approaches highlight a shift towards more sustainable practices in heterocyclic chemistry. researchgate.netqeios.com

Table 2: Green Chemistry Strategies in Isoquinoline Synthesis

| Green Approach | Method/Catalyst | Advantages | Reference(s) |

|---|---|---|---|

| Biodegradable Solvent | Ru(II) catalyst in Polyethylene Glycol (PEG) | Recyclable catalyst, non-volatile solvent, high atom economy | researchgate.net |

| Energy Efficiency | Microwave-assisted Bischler-Napieralski/Pictet-Spengler | Reduced reaction times, improved yields | organic-chemistry.org |

Applications in Research and Development

Role as a Synthetic Intermediate

Use in the Synthesis of Substituted Isoquinoline (B145761) Derivatives

1-(Chloromethyl)isoquinoline is a key building block for the synthesis of a wide range of substituted isoquinoline derivatives. myskinrecipes.com Its utility stems from the reactive chloromethyl group, which allows for the facile introduction of various functional groups through nucleophilic substitution. nih.gov This versatility makes it an important tool for chemists seeking to create libraries of isoquinoline compounds for screening in drug discovery and materials science. myskinrecipes.com

Examples of Complex Molecules Synthesized from this compound

A notable application of this compound is in the synthesis of complex heterocyclic systems. For instance, it has been used as a starting material in the preparation of novel CXCR4 antagonists. nih.gov In these syntheses, the this compound moiety is coupled with other heterocyclic fragments, such as substituted tetrahydroquinolines, to generate larger, more complex molecules with potential therapeutic activity. nih.gov

Applications in Medicinal Chemistry

As a Scaffold for the Development of Bioactive Compounds

The this compound structure serves as a valuable scaffold in medicinal chemistry for the development of new bioactive compounds. myskinrecipes.com The isoquinoline core is a well-established pharmacophore, and the chloromethyl group provides a convenient handle for synthetic elaboration to explore the structure-activity relationships of new potential drugs. myskinrecipes.com By modifying the substituent attached to the methylene (B1212753) bridge, medicinal chemists can fine-tune the pharmacological properties of the resulting molecules to enhance their efficacy and selectivity for biological targets such as enzymes and receptors. myskinrecipes.com

Specific Examples of its Incorporation into Potential Therapeutic Agents (e.g., CXCR4 antagonists)

A specific example of the application of this compound in medicinal chemistry is its use in the development of novel antagonists for the CXCR4 receptor. nih.gov The CXCR4 receptor is a key co-receptor for HIV entry into host cells, making it an attractive target for the development of anti-HIV drugs. In one study, this compound and its derivatives were coupled with a substituted tetrahydroquinoline amine to produce a series of compounds that were evaluated for their CXCR4 binding affinity and anti-HIV activity. nih.gov This research highlights the importance of this compound as a key intermediate in the synthesis of potential new therapies for infectious diseases. nih.gov

Potential in Materials Science

Exploration in the Development of Novel Materials (e.g., polymers, ligands for MOFs)

While the primary focus of research on this compound has been in medicinal chemistry, its structural features suggest potential applications in materials science. Isoquinoline derivatives have been investigated for their use in the development of conductive polymers, optical materials, and sensors. amerigoscientific.com The ability to functionalize the this compound molecule allows for its incorporation into larger polymeric structures or for its use as a ligand in the synthesis of metal-organic frameworks (MOFs). amerigoscientific.com These applications, however, are less explored compared to its role in drug discovery.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 1-(Chloromethyl)isoquinoline. Both ¹H (proton) and ¹³C (carbon-13) NMR are employed to confirm the presence of the isoquinoline (B145761) scaffold, the chloromethyl group, and any other substituents.

Detailed research findings from ¹H NMR analysis of this compound reveal characteristic signals for the aromatic protons of the isoquinoline ring system and a singlet for the chloromethyl (-CH₂Cl) protons. For instance, in a derivative, 1-(chloromethyl)-6,7-dimethoxyisoquinoline, the chloromethyl protons appear as a singlet at approximately 5.09 ppm. researchgate.netirphouse.com The aromatic protons typically resonate in the range of 7.0-8.5 ppm, with their specific chemical shifts and coupling constants providing information about their positions on the isoquinoline ring. researchgate.netirphouse.com

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom in the molecule. In 1-(chloromethyl)-6,7-dimethoxyisoquinoline, the carbon of the chloromethyl group is observed around 45.7 ppm. researchgate.netirphouse.com The carbons of the isoquinoline ring system show signals in the aromatic region (typically 100-160 ppm), with quaternaries and protonated carbons being distinguishable. researchgate.netirphouse.com

¹H and ¹³C NMR Data for this compound Derivatives

| Compound | Nucleus | Chemical Shift (δ) in ppm |

|---|---|---|

| 1-(Chloromethyl)-6,7-dimethoxyisoquinoline | ¹H | 8.34 (d), 7.50 (d), 7.42 (s), 7.09 (s), 5.09 (s, -CH₂Cl), 4.07 (s, -OCH₃), 4.03 (s, -OCH₃) researchgate.netirphouse.com |

| ¹³C | 153.1, 153.0, 150.6, 141.0, 133.8, 122.7, 120.7, 105.4, 103.2, 56.2, 45.7 (-CH₂Cl) researchgate.netirphouse.com | |

| 1-(Chloromethyl)-6-methoxyisoquinoline | ¹H | 8.40 (d), 8.15 (d), 7.55 (d), 7.29 (dd), 7.10 (d), 5.09 (s, -CH₂Cl), 3.96 (s, -OCH₃) researchgate.net |

| ¹³C | 160.9, 154.7, 141.7, 138.9, 126.8, 121.0, 120.8, 104.8, 55.4, 44.3 (-CH₂Cl) researchgate.net | |

| 6-Bromo-1-(chloromethyl)isoquinoline | ¹H | 8.50 (d), 8.14 (d), 8.05 (d), 7.75 (dd), 7.58 (d), 5.12 (s, -CH₂Cl) researchgate.net |

Data obtained in CDCl₃. Coupling constants (J) are not listed for brevity.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is essential for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS), particularly with soft ionization techniques like Electrospray Ionization (ESI), provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. researchgate.netirphouse.com

For example, the HRMS analysis of 1-(chloromethyl)-6,7-dimethoxyisoquinoline using ESI in positive ion mode shows a protonated molecular ion [M+H]⁺. The calculated mass for C₁₂H₁₃ClNO₂⁺ is 238.0629, with an experimentally found value of 238.0631, confirming the elemental composition with high confidence. researchgate.netirphouse.com

The fragmentation patterns observed in the mass spectrum offer further structural information. For isoquinoline alkaloids, fragmentation can involve the loss of substituents or cleavage of the heterocyclic ring system. measurlabs.com In the case of this compound, characteristic fragments would likely arise from the loss of a chlorine atom, the entire chloromethyl radical, or through Retro-Diels-Alder reactions of the isoquinoline core. measurlabs.comorgchemboulder.com

HRMS Data for this compound Derivatives

| Compound | Formula | Ion | Calculated m/z | Found m/z |

|---|---|---|---|---|

| 1-(Chloromethyl)-6,7-dimethoxyisoquinoline | C₁₂H₁₂ClNO₂ | [M+H]⁺ | 238.0629 | 238.0631 researchgate.netirphouse.com |

m/z = mass-to-charge ratio

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show specific absorption bands corresponding to the aromatic isoquinoline system and the chloromethyl group.

Key expected vibrational bands include:

Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹. irphouse.com

C=C and C=N stretching: These vibrations from the isoquinoline ring system appear in the 1630-1400 cm⁻¹ region. irphouse.com

C-H bending: Aromatic out-of-plane C-H bending vibrations are found in the 900-650 cm⁻¹ range, and their pattern can give clues about the substitution on the benzene (B151609) ring portion. irphouse.com

C-Cl stretching: The carbon-chlorine bond stretch is expected to appear in the fingerprint region, typically between 850 and 550 cm⁻¹. researchgate.net

-CH₂- wagging: The wagging vibration of the methylene (B1212753) group adjacent to the chlorine atom (-CH₂Cl) may be observed around 1300-1150 cm⁻¹. researchgate.net

Analysis of the IR spectra of related isoquinoline derivatives confirms these assignments and helps in verifying the molecular structure. mdpi.comresearchgate.net

X-ray Crystallography for Structural Elucidation

While specific crystallographic data for the parent this compound is not widely published, studies on its derivatives demonstrate the power of this method. For example, the crystal structure of 1-(isoquinolin-3-yl)imidazolidin-2-one, a related derivative, was determined by X-ray crystallography, revealing a nearly flat conformation and the relative orientation of the isoquinoline and imidazolidinone rings. This technique is invaluable for resolving any structural or stereochemical ambiguities that may not be fully addressed by spectroscopic methods alone.

Advanced Chromatographic Techniques (e.g., LC-MS, HPLC) for Purity and Identification

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools for assessing the purity of this compound and for its identification and quantification in various matrices.

HPLC, often using reverse-phase columns (like C18) with a UV detector, is a standard method for determining the purity of the compound. A typical mobile phase might consist of a gradient of acetonitrile (B52724) and water. researchgate.net The retention time of the compound is a characteristic property under specific chromatographic conditions, and the area of the peak is proportional to its concentration.

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique is particularly useful for identifying impurities and degradation products, even at very low levels. The mass spectrometer provides molecular weight and structural information for each component as it elutes from the chromatography column, allowing for confident identification of byproducts from synthesis or metabolites in biological studies.

Other Advanced Spectroscopic Techniques

Beyond the core techniques, other spectroscopic methods can provide additional insights into the properties of this compound.

Fluorescence Spectroscopy: Many isoquinoline derivatives are known to be fluorescent. The fused aromatic ring system can absorb light at a specific wavelength and then emit light at a longer wavelength. The fluorescence emission spectrum is characteristic of the compound's structure and its environment. This property can be exploited for highly sensitive detection and quantification in analytical applications and for imaging in biological systems. For example, studies on 1-(isoquinolin-3-yl)azetidin-2-one showed a high fluorescence quantum yield, which was attributed to its rigid structure.

Medicinal Chemistry and Biological Activity Studies

Structure-Activity Relationships (SAR) of 1-(Chloromethyl)isoquinoline Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For analogues of this compound, these studies have provided critical insights into the structural requirements for various pharmacological effects.

The pharmacological profile of this compound derivatives can be significantly altered by the introduction of various substituents on the isoquinoline (B145761) core.

For instance, in the context of anti-HIV agents, a series of isoquinoline analogues bearing a tetrahydroquinoline or a 3-methylpyridinyl moiety were synthesized. mdpi.com The study revealed that all the synthesized compounds demonstrated excellent activity, with a 6-fluoroisoquinolinyl derivative emerging as a potent CXCR4 antagonist and anti-HIV agent. nih.govmdpi.com This highlights the positive impact of a fluorine substituent at the 6-position.

In the realm of antitumor research, a number of substituted isoquinolin-1-ones, considered bioisosteres of 2,3-dihydroimidazo[2,1-a]isoquinolines, were synthesized and evaluated. nih.gov An O-(3-hydroxypropyl) substituted compound demonstrated superior antitumor activity compared to the parent compound. nih.gov This suggests that the presence and nature of the substituent at the oxygen position are crucial for anticancer efficacy. Furthermore, studies on isoquinolinequinone N-oxides have shown that C(6) isomers are significantly more potent than their C(7) counterparts. nih.gov The removal of a C(1) methyl moiety in one series led to the most potent compound. nih.gov

Modifications to the isoquinoline ring have also been shown to enhance antibacterial efficacy. For example, derivatives synthesized from 1-(chloromethyl)-3,4-dihydro-3,3-dimethyl-isoquinoline showed promising results against both Gram-positive and Gram-negative bacteria. The presence of methoxy (B1213986) groups, as in 6,7-dimethoxy tetrahydroisoquinoline analogues, was found to be important for hydrophobic interactions with the active site of HIV-1 reverse transcriptase. rsc.org

The table below summarizes the impact of various substituents on the pharmacological profiles of this compound analogues based on available research.

| Scaffold/Analogue | Substituent | Position | Pharmacological Profile | Key Findings |

| Isoquinoline | Fluoro | 6 | Anti-HIV, CXCR4 Antagonist | Potent activity observed. nih.govmdpi.com |

| Isoquinolin-1-one | O-(3-hydroxypropyl) | - | Antitumor | Enhanced antitumor activity. nih.gov |

| Isoquinolinequinone N-oxide | Amino | C(6) vs C(7) | Anticancer | C(6) isomers are more potent. nih.gov |

| 1-(Chloromethyl)-3,4-dihydro-3,3-dimethyl-isoquinoline | - | - | Antibacterial | Active against Gram-positive and Gram-negative bacteria. |

| 6,7-Dimethoxy Tetrahydroisoquinoline | Methoxy | 6, 7 | Anti-HIV (RT Inhibition) | Important for hydrophobic interactions with the enzyme. rsc.org |

Conformational analysis, which examines the spatial arrangement of atoms in a molecule, is crucial for understanding how a drug molecule interacts with its biological target. researchgate.netchemrxiv.org The flexibility and preferred conformation of this compound analogues can significantly influence their biological efficacy.

While specific conformational analysis studies focused solely on this compound are not extensively detailed in the provided results, the principles can be inferred from related isoquinoline structures. For instance, the diastereomeric ratios and conformer populations of nitrogen-bridged tricyclic systems derived from isoquinolines were found to be strongly influenced by N- and 1'-substituents. researchgate.net This indicates that even minor structural changes can dictate the preferred three-dimensional shape of the molecule, which in turn affects its binding to a receptor or enzyme.

The biological activity of isoquinoline derivatives often depends on their ability to adopt a specific conformation to fit into the binding site of a target protein. The chloromethyl group at the 1-position, being reactive, can influence the molecule's interaction with its target, potentially through covalent bond formation, which would be highly dependent on the conformational accessibility of this group.

Impact of Substituents on Pharmacological Profiles

Mechanistic Studies of Biological Actions

Understanding the mechanism of action at a molecular level is a critical aspect of drug discovery. For this compound derivatives, research has delved into their interactions with specific enzymes and their ability to modulate cellular pathways.

Rho Kinase Inhibition: Several isoquinoline derivatives have been identified as potent inhibitors of Rho kinase (ROCK), a serine/threonine kinase involved in various cellular processes, including cell morphology and motility. nih.govgoogle.com For example, (R)-6H-1-(5-isoquinolinesulfonyl)-2-chloromethyl-1-pyrrolidine exhibited excellent Rho kinase inhibitory activity. ingentaconnect.com Deactivation of Rho kinase by this compound led to accelerated synapse formation and enhanced cell viability, suggesting its potential for treating neurological disorders. ingentaconnect.com Structure-activity relationship studies of these isoquinoline analogues indicated that the presence of a chloro or hydroxyl group is necessary for enhanced inhibitory activity against Rho kinase. ingentaconnect.com Another potent and selective Rho-kinase inhibitor is (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinolinyl)sulfonyl]-homopiperazine (H-1152P), which acts as an ATP-competitive inhibitor. nih.govsigmaaldrich.com

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease. scielo.brphcogrev.com While direct studies on this compound as a cholinesterase inhibitor are limited in the search results, the broader class of isoquinoline alkaloids has shown significant potential. nih.govmdpi.com Some bisbenzylisoquinoline alkaloids exhibit inhibitory activity against AChE in the micromolar range. nih.gov It has been proposed that the monomeric 1-benzylisoquinoline (B1618099) moiety might be a key pharmacophore for this activity. nih.gov Furthermore, some isoquinolinium-5-carbaldoximes have been evaluated for their ability to reactivate cholinesterases inhibited by organophosphates, with some showing better reactivation of BChE than the standard drug obidoxime (B3283493). nih.gov This suggests that the isoquinoline scaffold can be a valuable template for designing cholinesterase modulators.

The following table summarizes the enzyme inhibitory activities of selected isoquinoline analogues.

| Compound/Analogue Class | Target Enzyme | Activity | Mechanism/Key Findings |

| (R)-6H-1-(5-isoquinolinesulfonyl)-2-chloromethyl-1-pyrrolidine | Rho Kinase | Excellent Inhibitory Activity | Presence of chloro group is important for activity. ingentaconnect.com |

| (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinolinyl)sulfonyl]-homopiperazine (H-1152P) | Rho Kinase | Potent and Selective Inhibitor (Ki = 1.6 nM) | ATP-competitive inhibitor. nih.govsigmaaldrich.com |

| Bisbenzylisoquinoline Alkaloids | Acetylcholinesterase (AChE) | Micromolar Inhibition | The 1-benzylisoquinoline moiety may be the key pharmacophore. nih.gov |

| Isoquinolinium-5-carbaldoximes | Butyrylcholinesterase (BChE) | Reactivator | Some compounds are better reactivators than obidoxime for sarin- or VX-inhibited BChE. nih.gov |

The biological effects of this compound derivatives are often a consequence of their ability to modulate specific cellular signaling pathways.

For example, the inhibition of Rho kinase by isoquinoline derivatives directly impacts pathways that regulate cell morphology, motility, and contraction. google.com In neuronal cells, a selective Rho-kinase inhibitor was shown to suppress the phosphorylation of myristoylated alanine-rich C-kinase substrate (MARCKS), a protein involved in neurocellular functions. nih.gov This effect was sensitive to C3 toxin, confirming the involvement of the Rho pathway. nih.gov

In the context of cancer, isoquinoline derivatives can modulate pathways related to cell survival and apoptosis. For instance, fluoroisoquinoline derivatives have been shown to modulate signaling pathways related to these processes. Some isoquinoline compounds are also known to inhibit specific kinases involved in tumor growth and metastasis.

The interaction of this compound analogues with their biochemical targets is the initial event that triggers a cascade of downstream effects. The chloromethyl group, being an electrophilic moiety, can potentially form covalent bonds with nucleophilic residues (such as cysteine, histidine, or lysine) in the active site of target proteins, leading to irreversible inhibition. This reactive nature distinguishes it from analogues with non-reactive substituents like a benzyl (B1604629) group.

The binding of isoquinoline derivatives to their targets is often a combination of hydrophobic, hydrogen bonding, and electrostatic interactions. For example, in the case of HIV-1 reverse transcriptase inhibitors, the 6,7-dimethoxy groups of tetrahydroisoquinoline analogues were found to engage in hydrophobic interactions with specific amino acid residues in the enzyme's active site. rsc.org For Rho kinase inhibitors like H-1152P, the interaction is competitive with ATP, indicating that the inhibitor binds to the ATP-binding pocket of the enzyme. nih.govsigmaaldrich.com

Modulation of Cellular Pathways

In Vitro Biological Evaluations

Cytotoxicity is a critical measure for evaluating the potential of a compound to induce cell death. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and LDH (lactate dehydrogenase) assays are standard methods for this purpose. The MTT assay measures the metabolic activity of cells, which is indicative of their viability, while the LDH assay quantifies the release of the cytoplasmic enzyme LDH from damaged cells, a marker of cell death. nih.govmdpi.comnih.gov

Derivatives of this compound have been subjected to these assays to determine their cytotoxic effects. For instance, a study on a series of (R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl) acetamides, synthesized from (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline, utilized the MTT method to assess their cytotoxicity against L929 cells. mdpi.com The results indicated that at effective concentrations, the cell viability remained above 90%, suggesting low toxicity to these cells. mdpi.com

In another study, the cytotoxic activity of isoquinoline alkaloids and herbal extracts was evaluated against human melanoma and squamous cell carcinoma cell lines using in vitro cell viability assays. nih.gov The findings showed that the tested compounds exhibited significant cytotoxic effects, in some cases surpassing the potency of standard chemotherapeutic drugs. nih.gov Specifically, the IC₅₀ values for sanguinarine (B192314) and chelerythrine (B190780), two isoquinoline alkaloids, were found to be in the low microgram per milliliter range against the tested cancer cell lines. nih.gov

These studies underscore the importance of cytotoxicity assays in the preliminary screening of novel isoquinoline derivatives for their potential as therapeutic agents.

Table 1: Cytotoxicity of Selected Isoquinoline Derivatives

| Compound/Extract | Cell Line | Assay | Results | Reference |

|---|---|---|---|---|

| (R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl) acetamides | L929 | MTT | Cell viability >90% at effective concentrations | mdpi.com |

| Sanguinarine | Melanoma, Squamous cell carcinoma | Cell viability assay | IC₅₀: 0.11–0.54 µg/mL | nih.gov |

| Chelerythrine | Melanoma, Squamous cell carcinoma | Cell viability assay | IC₅₀: 0.14–0.46 µg/mL | nih.gov |

| Sanguinaria canadensis extracts | Various cancer cell lines | Cell viability assay | IC₅₀: 0.88–10.96 µg/mL | nih.gov |

The cell cycle is a fundamental process that governs cell proliferation, and its dysregulation is a hallmark of cancer. Consequently, compounds that can modulate the cell cycle, for instance by inducing cell cycle arrest, are of significant interest in cancer research. mdpi.com

A notable derivative of tetrahydroisoquinoline, 1-Chloromethyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-sulfonic acid amide (CDST), has been shown to induce G0/G1 phase arrest in human promyelocytic leukemia HL-60 cells. scirp.org Flow cytometry analysis revealed that treatment with CDST led to an increase in the percentage of cells in the G0/G1 phase, with a corresponding decrease in the S and G2/M phases. scirp.orgresearchgate.net This arrest in the G0/G1 phase is a critical mechanism for inhibiting cancer cell proliferation. biomolther.orgdovepress.com

Further investigation into the molecular mechanism revealed that CDST treatment resulted in a decrease in the levels of key cell cycle regulatory proteins, including cyclin-dependent kinases (CDK2 and CDK6) and cyclins (cyclin E and cyclin A). scirp.org Conversely, the expression of the CDK inhibitor p27Kip1 was markedly increased. scirp.org The study suggested that the increased binding of p27Kip1 to CDK2 and CDK6 complexes suppresses their kinase activity, thereby leading to G0/G1 phase arrest. scirp.org

These findings highlight the potential of this compound derivatives to act as anticancer agents by targeting the cell cycle machinery.

Table 2: Effect of CDST on Cell Cycle Distribution in HL-60 Cells

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |

|---|---|---|---|---|

| Control | 40.39 | 24.68 | 21.41 | scirp.org |

| CDST (20 µM, 72h) | 52.84 | 16.75 | 17.93 | scirp.org |

Inducing differentiation in cancer cells is a therapeutic strategy that can lead to a less malignant phenotype and reduced proliferation. Some isoquinoline derivatives have demonstrated the ability to induce differentiation in specific cancer cell lines.

The compound 1-Chloromethyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-sulfonic acid amide (CDST) has been shown to induce granulocytic differentiation in human promyelocytic leukemia HL-60 cells. scirp.org This differentiation was confirmed by an increase in the expression of the cell surface antigen CD11b, a marker for granulocytes, as determined by FACS analysis. scirp.org Furthermore, the functional differentiation was evidenced by an enhanced ability of the cells to reduce nitroblue tetrazolium (NBT). scirp.org

The induction of differentiation by CDST is closely linked to its effect on the cell cycle, as differentiation of hematopoietic cells is often accompanied by a G0/G1 phase arrest. scirp.org This dual activity of inhibiting proliferation and inducing differentiation makes CDST a promising candidate for further investigation as an anti-leukemic agent. scirp.org

The rise of antimicrobial resistance has spurred the search for new classes of antimicrobial and antifungal agents. Isoquinoline derivatives have emerged as a promising scaffold in this area. mdpi.com

Studies have shown that various derivatives of isoquinoline exhibit significant activity against a range of pathogens. For example, tetrahydroisoquinoline derivatives synthesized from 1-(chloromethyl)-3,4-dihydro-3,3-dimethyl-isoquinoline have demonstrated promising results against both Gram-positive and Gram-negative bacteria. Structure-activity relationship (SAR) analyses have indicated that modifications to the isoquinoline ring can enhance antibacterial efficacy.

In the realm of antifungal activity, certain isoquinoline derivatives have shown significant inhibition against fungal strains such as Aspergillus niger and Candida albicans, with minimum inhibitory concentration (MIC) values in the low micromolar range. Another study on new 2-aryl-6,7-methylenedioxy-3,4-dihydroisoquinolin-2-ium bromides found that many of these compounds were more active than the commercial fungicide thiabendazole (B1682256) against Alternaria alternata and Curvularia lunata. jst.go.jp The SAR in this series indicated that halogen and trifluoromethyl substituents on the N-aromatic ring generally enhanced activity. jst.go.jp

These findings highlight the potential of this compound as a starting point for the development of novel antimicrobial and antifungal drugs. researchgate.net

Table 3: Antimicrobial and Antifungal Activity of Selected Isoquinoline Derivatives

| Compound Class | Target Organism(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Tetrahydroisoquinoline derivatives | Gram-positive and Gram-negative bacteria | Promising antibacterial activity; SAR indicates modifications enhance efficacy. | |

| Isoquinoline derivatives | Aspergillus niger, Candida albicans | Significant antifungal activity with low micromolar MIC values. | |

| 2-Aryl-6,7-methylenedioxy-3,4-dihydroisoquinolin-2-ium bromides | Alternaria alternata, Curvularia lunata | Many compounds more active than thiabendazole; halogen and CF₃ substituents enhance activity. | jst.go.jp |

Inflammation is a key physiological process that, when dysregulated, contributes to a wide range of diseases. Isoquinoline alkaloids have been traditionally used for their anti-inflammatory effects, and modern research continues to explore the potential of their synthetic derivatives in this area. mdpi.comontosight.ai

While direct studies focusing on the anti-inflammatory properties of this compound itself are not extensively detailed in the provided context, the broader class of isoquinoline derivatives is known to possess anti-inflammatory activity. ontosight.ai Research indicates that these compounds can modulate inflammatory pathways, making them candidates for the treatment of inflammatory diseases. The anti-inflammatory effects of isoquinoline alkaloids are part of their diverse biological activity profile, which also includes antimicrobial and analgesic properties. mdpi.com The potential for chlorinated isoquinolines to exhibit anti-inflammatory properties has also been noted. ontosight.ai

The anticancer potential of isoquinoline derivatives is a major focus of medicinal chemistry research. Compounds derived from this compound have been evaluated against a variety of human cancer cell lines, demonstrating a range of mechanisms to inhibit tumor cell growth. researchgate.net

Studies have shown that isoquinoline derivatives can inhibit cancer cell proliferation through mechanisms such as inducing apoptosis (programmed cell death) and causing cell cycle arrest. mdpi.com For instance, the tetrahydroisoquinoline derivative CDST not only induces cell cycle arrest but also promotes differentiation in HL-60 leukemia cells, highlighting its anti-leukemic potential. scirp.org Other research points to the ability of isoquinoline derivatives to inhibit kinases, such as the epidermal growth factor receptor (EGFR), which are crucial for cancer cell proliferation.

The cytotoxic effects of isoquinoline alkaloids have been demonstrated against various cancer cell lines, including those of the lung, breast, and colon. researchgate.net For example, sanguinarine and chelerythrine have shown potent cytotoxic activity against melanoma and squamous cell carcinoma cell lines. nih.gov Furthermore, a series of indenoisoquinolines, synthesized with the aim of inhibiting topoisomerase I, showed potent cytotoxicity in 55 different human cancer cell cultures. acs.org

The diverse mechanisms of action and broad spectrum of activity make this compound and its derivatives a valuable platform for the development of novel anticancer therapies. nih.govmdpi.com

Antiviral Activity (e.g., Anti-HIV)

The isoquinoline scaffold has been a focal point in the search for novel antiviral agents. Research has demonstrated that derivatives of isoquinoline can exhibit significant antiviral properties, particularly against the Human Immunodeficiency Virus (HIV).

Certain synthesized isoquinoline derivatives have shown inhibitory effects against HIV-1 integrase, a crucial enzyme for the replication of the virus. Some of these compounds demonstrated IC50 values in the low micromolar range against this enzyme. A specific study focused on synthesizing isoquinoline derivatives as potential HIV-1 integrase inhibitors, with several of the resulting compounds showing significant antiviral activity and low cytotoxicity in cell cultures. The mechanism of action for these compounds was found to involve the disruption of the interaction between the integrase enzyme and host factors that are critical for viral replication.

Furthermore, research into isoquinoline and pyridine-based compounds has identified them as CXCR4 antagonists. google.com CXCR4 is a coreceptor, along with the CD4 receptor, for the entry of T-tropic HIV into T-lymphocytes. google.com Screening of various analogues revealed several compounds with excellent antiviral activity against both HIV-1 and HIV-2, with EC50 values at or below 100 nM, and they did not show cytotoxicity for the MT4 cell line. google.com

| Compound Type | Target | Activity | Mechanism |

| Isoquinoline Derivatives | HIV-1 Integrase | Low micromolar IC50 values | Disruption of integrase-host factor interaction |

| Isoquinoline & Pyridine-based Analogues | CXCR4 Co-receptor | EC50 ≤ 100 nM against HIV-1 & HIV-2 | Antagonism of CXCR4, preventing viral entry |

This table summarizes the antiviral activity of isoquinoline derivatives against HIV.

Antioxidant Activity

Isoquinoline derivatives have been investigated for their potential as antioxidants, which are compounds capable of neutralizing harmful free radicals and protecting against oxidative stress. Some studies have indicated that certain isoquinoline derivatives possess antioxidant properties. researchgate.net The antioxidant activity of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging method. ui.ac.id

However, not all isoquinoline derivatives exhibit antioxidant capacity. For instance, a study on oxoisoaporphine derivatives, a class of isoquinoline alkaloids, found that they did not present any antioxidant capacity. mdpi.com This was possibly due to the formation of keto-enol tautomerism or unstable free radicals. mdpi.com Specifically, in oxoisoaporphines with phenol (B47542) groups, the antioxidant potential was inactivated by the formation of a hydrogen bond between the phenol group and a carbonyl group. mdpi.com

In contrast, research on quinoline-4-carboxylic acid derivatives, which share a structural relationship with isoquinolines, has shown that modification of the core structure can lead to increased antioxidant activity. ui.ac.id For example, the introduction of a methyl or a methylphenyl group at the 2-position of quinoline-4-carboxylic acid resulted in compounds with notable DPPH radical scavenging activity, whereas the parent compound, isatin, showed no activity at the same concentration. ui.ac.id This suggests that the antioxidant potential of isoquinoline-based compounds is highly dependent on their specific substitution patterns.

Anti-Leishmanial and Anti-plasmodial Activity

The isoquinoline scaffold has been explored for its potential in developing new treatments for parasitic diseases like leishmaniasis and malaria.

Anti-Leishmanial Activity: Several studies have demonstrated the anti-leishmanial properties of isoquinoline derivatives. For instance, a series of triazine-tetrahydroisoquinoline (THIQ) hybrids were synthesized and evaluated for their activity against Leishmania donovani. One such hybrid exhibited good anti-leishmanial activity with an IC50 value of 7.62 μM against the amastigote form of the parasite. rsc.org In another study, novel THIQ analogs were screened against both the promastigote and amastigote forms of Leishmania infantum, with some compounds showing potent activity against the amastigotes with IC50 values as low as 6.84 μM. rsc.org

Anti-plasmodial Activity: Isoquinoline derivatives have also shown promise as anti-plasmodial agents against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. rsc.org Research on 1-aryl-6-hydroxy-THIQ analogs led to the identification of several compounds with moderate to potent antimalarial activity, comparable to the standard drug chloroquine (B1663885). rsc.org Furthermore, certain THIQ analogs demonstrated high potency against chloroquine-resistant strains of P. falciparum (W2 strain), with IC50 values ranging from 0.070 to 0.133 μM. rsc.org These compounds were also found to be effective against the gametocyte and early sporogonic stages of the parasite. rsc.org

It is important to note that the activity of these compounds can be influenced by the specific parasite strain. For example, a methanol (B129727) extract of Khaya senegalensis, containing limonoids, showed moderate activity against a chloroquine-sensitive strain of P. falciparum (Pf3D7) but was more potent against a multidrug-resistant strain (PfDd2). mdpi.com Similarly, compounds isolated from Antrocaryon klaineanum showed varying degrees of activity against different P. falciparum strains. mdpi.com

| Compound Class | Parasite | Activity (IC50) |

| Triazine-THIQ hybrid | Leishmania donovani (amastigotes) | 7.62 μM |

| THIQ analog | Leishmania infantum (amastigotes) | 6.84 μM |

| 1-Aryl-6-hydroxy-THIQ analog | Plasmodium falciparum | Comparable to chloroquine |

| THIQ analog | Plasmodium falciparum (W2 strain) | 0.070 - 0.133 μM |

This table presents the anti-leishmanial and anti-plasmodial activities of select isoquinoline derivatives.

Applications in Drug Discovery and Development

Isoquinoline as a Privileged Scaffold in Drug Design

The isoquinoline ring system is widely recognized as a "privileged scaffold" in medicinal chemistry and drug design. nih.govresearchgate.netrsc.org This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for the development of new therapeutic agents. nih.govresearchgate.net The versatility of the isoquinoline core allows for the synthesis of a diverse range of derivatives with a wide spectrum of biological activities. researchgate.netnih.govrsc.org

The significance of the isoquinoline scaffold is underscored by its presence in numerous natural products and clinically approved drugs. nih.govnumberanalytics.com Its structural features, including the fused benzene (B151609) and pyridine (B92270) rings, provide a rigid framework that can be readily functionalized to optimize interactions with biological targets. numberanalytics.com This adaptability has made the isoquinoline scaffold a focus of therapeutic research for a broad array of diseases, including cancer, infections, and neurological disorders. nih.govnih.gov The development of new synthetic methodologies continues to expand the chemical space accessible from the isoquinoline core, further enhancing its importance in modern drug discovery. rsc.org

Development of Therapeutic Agents

The isoquinoline scaffold has served as a foundational structure for the development of a multitude of therapeutic agents. nih.gov At least 38 drugs based on the isoquinoline framework are currently in clinical use or undergoing clinical trials for a wide range of conditions. nih.gov These include treatments for cancer, respiratory diseases, infections, nervous system disorders, and cardiovascular diseases. nih.gov

The synthetic accessibility of the isoquinoline core allows for extensive structure-activity relationship (SAR) studies, which are crucial for optimizing the potency and selectivity of drug candidates. nih.gov For instance, the tetrahydroisoquinoline (THIQ) ring, a reduced form of isoquinoline, is another important scaffold that has been extensively explored for the development of anticancer agents. nih.govnih.gov The ease of synthesis and the reactivity of the THIQ core make it an ideal platform for further structural modifications to improve therapeutic efficacy. nih.gov The continuous research into isoquinoline-based compounds is expected to lead to the discovery of new and improved treatments for various diseases in the future. numberanalytics.com

Role in Addressing Multidrug Resistance in Cancer

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, where cancer cells become resistant to a variety of anticancer drugs. ebi.ac.uk A primary mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively pump drugs out of the cancer cells. ebi.ac.ukcapes.gov.br Isoquinoline derivatives have emerged as promising agents to combat MDR. researchgate.net

Several studies have identified isoquinoline-based compounds that can modulate the activity of these efflux pumps. For example, a phenethylisoquinoline alkaloid was found to reverse ABCB1-mediated MDR by directly interacting with the substrate-binding site of the transporter. capes.gov.br This compound was shown to enhance the cytotoxicity of paclitaxel (B517696) in an ABCB1-overexpressing cancer cell line xenograft model without increasing toxicity. capes.gov.br Similarly, derivatives of 1-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinoline (1-Ph-DHPIQ) have been investigated for their ability to inhibit P-gp. mdpi.com One such derivative, a morpholinomethyl Mannich base, displayed low micromolar cytotoxicity against several tumor cell lines and effectively inhibited both P-gp and another MDR-associated protein, MRP1. mdpi.com Furthermore, certain 1-aryl-DHPIQ derivatives have been identified as selective P-gp modulators, with some achieving sub-micromolar inhibitory potency. nih.gov The bisbenzylisoquinoline alkaloid tetrandrine (B1684364) is another example of an isoquinoline derivative that has reached clinical trials for its MDR reversal activity. ebi.ac.uk These findings highlight the potential of the isoquinoline scaffold in developing novel agents to overcome multidrug resistance in cancer.

| Compound Class | MDR Target | Effect |

| Phenethylisoquinoline alkaloid | ABCB1 (P-gp) | Reversal of MDR |

| 1-Ph-DHPIQ derivative | P-gp, MRP1 | Inhibition of efflux pumps |

| 1-Aryl-DHPIQ derivative | P-gp | Selective modulation |

| Tetrandrine (bisbenzylisoquinoline alkaloid) | - | MDR reversal (in clinical trials) |

This table summarizes the role of various isoquinoline derivatives in addressing multidrug resistance in cancer.

Computational Chemistry and Theoretical Studies

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method helps in understanding the binding mechanism and affinity, providing a static snapshot of the likely interaction.

While specific docking studies on 1-(Chloromethyl)isoquinoline are not extensively documented, research on closely related isoquinoline (B145761) derivatives demonstrates the utility of this approach in predicting their potential biological activities. These studies reveal how the isoquinoline scaffold can fit into the binding pockets of various proteins, forming key interactions that are essential for biological function.

For instance, a molecular docking simulation of the closely related compound 1-(2-Chloroethyl)isoquinoline with HIV-1 integrase, a viral enzyme crucial for proviral DNA integration, has been reported. The simulation suggested that the chlorine atom of the chloroethyl moiety forms a halogen bond with the amino acid residue Q148, which helps to stabilize the inhibitor-enzyme complex. vulcanchem.com This interaction is significant as it points to a specific mode of binding that could be exploited in the design of new antiviral agents.

Docking studies on other isoquinoline derivatives have identified them as potential inhibitors for a range of protein targets. These computational predictions are often the first step in identifying promising lead compounds for further experimental validation. The binding affinity, often expressed as a docking score or binding energy, and the specific interactions with amino acid residues are key outputs of these studies.

| Isoquinoline Derivative Class | Protein Target | Key Findings from Docking Studies | Reference |

|---|---|---|---|

| 1-(2-Chloroethyl)isoquinoline | HIV-1 Integrase | The chlorine atom forms a stabilizing halogen bond with residue Q148. | vulcanchem.com |

| Tetrahydroisoquinolines | HIV-1 Integrase / LEDGF/p75 | Docking analysis revealed interactions with LEDGF/p75-binding residues of the integrase enzyme. | nih.gov |

| Synthetic Isoquinolines | SARS-CoV-2 Mpro | Compounds exhibited docking scores similar to or better than chloroquine (B1663885) and interacted with residues pivotal for the enzyme's catalytic activity. | nih.goveurekaselect.combenthamdirect.com |

| Isoquinolin-1,3-dione Derivatives | Cyclin-Dependent Kinase 4 (CDK4) | Docking results helped to explore the binding mode and rationalize structure-activity relationships for these potential inhibitors. | nih.gov |

| Benzo[de] nih.govnih.govscispace.comtriazolo[5,1-a]isoquinolines | Cyclooxygenase-2 (COX-2) | Molecular docking was used to predict the plausible binding modes within the COX-2 active site. | researchgate.netnih.gov |

| Bisbenzylisoquinoline Alkaloids | Rho-kinase 1 (ROCK1) | Docking results indicated potent inhibition with high binding affinity for both A and B chains of the ROCK1 protein. | nih.gov |

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. These calculations provide fundamental information about molecular orbitals, charge distribution, and vibrational frequencies.

For isoquinoline and its derivatives, DFT calculations are instrumental in understanding their intrinsic properties. A key aspect of these studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. kashanu.ac.ir

Theoretical studies on various substituted isoquinolines have shown how different functional groups can alter the HOMO-LUMO energy gap. For example, electron-donating groups tend to increase the energy levels of the frontier orbitals, while electron-withdrawing groups tend to stabilize them. While specific DFT data for this compound is limited in publicly available literature, calculations on related structures provide a valuable framework for predicting its electronic behavior. The electron-withdrawing nature of the chloromethyl group is expected to influence the electronic properties of the isoquinoline ring system. vulcanchem.com

| Compound/Class | Computational Method | Calculated HOMO-LUMO Energy Gap (ΔE) | Key Insights | Reference |

|---|---|---|---|---|

| Isoquinoline (IQ) | DFT/B3LYP/6-31G | Not specified, but vibrational spectra calculated. | Provided assignments for FT-IR and FT-Raman spectra, showing good agreement with experimental data. | researchgate.net |

| Thieno[3,2-f]isoquinoline Derivatives | DFT/B3LYP/6-31G(d,p) | Varied with substituents. | HOMO/LUMO energies were stabilized by electron-withdrawing groups (e.g., -CF3) and destabilized by electron-donating groups (e.g., -N(CH3)2). | |

| Cyano Substituted Isoquinoline Dyes | DFT/6-31-G | Not specified, but orbitals investigated. | Calculations of dipole moment and frontier molecular orbitals supported experimental findings on antibacterial activity. | nih.gov |

| Aminopyrimidoisoquinolinequinones (APIQs) | DFT and PM3 | Not specified, but reactivity analyzed. | Fukui functions and Mullikan charges were used to rationalize the chemical reactivity and anticancer activity of the compounds. | scirp.org |

| 8-benzyloxyisoquinoline derivatives | DFT | Energy gaps calculated. | Provided insights into the steric configurations and intermolecular packing modes, explaining their mechanofluorochromic properties. | researchgate.net |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. This technique is particularly useful for studying the stability of protein-ligand complexes and understanding the conformational changes that may occur upon binding.

In the context of isoquinoline derivatives, MD simulations are often performed following molecular docking to validate the predicted binding poses and to assess the stability of the interactions. nih.govresearchgate.net Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF).

RMSD measures the average deviation of a protein or ligand's backbone atoms over time from a reference structure (usually the initial frame). A stable, plateauing RMSD curve suggests that the complex has reached equilibrium and the ligand remains stably bound in the active site. nih.govgithub.io

RMSF measures the fluctuation of individual amino acid residues throughout the simulation. High RMSF values indicate flexible regions of the protein, while low values indicate more rigid parts. This can highlight which residues are most affected by ligand binding. github.iomdpi.com

Studies on various protein-ligand complexes involving isoquinoline and quinoline (B57606) derivatives have used MD simulations to confirm their stability. For example, simulations of tetrahydro-isoquinoline derivatives with cholinesterase enzymes and quinoline derivatives with the SARS-CoV-2 protease have shown stable RMSD values over simulation times of up to 200 nanoseconds, supporting the initial docking predictions. researchgate.netnih.govrasayanjournal.co.in These simulations provide strong evidence for the potential of these scaffolds as stable inhibitors.

| Ligand Class | Protein Target | Simulation Duration | Key Findings from MD Simulation | Reference |

|---|---|---|---|---|

| Synthetic Isoquinolines | SARS-CoV-2 Mpro | Not specified | MD simulation was performed to verify the stability of the ligand-protein complex over the simulation period. | nih.goveurekaselect.combenthamdirect.com |

| Tetrahydro-isoquinoline Derivatives | hAChE, hBChE, α-Glycosidase | Not specified | Simulations provided insights into the dynamic behaviors, stabilities, and interaction profiles of the ligand-protein complexes. | researchgate.net |

| Quinoline Derivatives | SARS-CoV-2 Protease | Not specified | Analysis of conformational stability, residue flexibility, and binding free energy revealed comparable stability to the reference drug remdesivir. | nih.govtandfonline.com |

| Fluoroquinolone Derivatives | Plasma Protein | Not specified | RMSD and RMSF analyses were used to compare the stability of the parent drug versus a newly designed derivative complex. | mdpi.com |

| Isoquinoline Alkaloids | Rho-kinase 1 (ROCK1) | Not specified | MD simulations revealed that neoliensinine was the most potent inhibitor, interacting via polar solvation and van der Waals forces. | nih.gov |

Future Perspectives and Emerging Research Directions

Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The development of new synthetic methods is crucial for producing 1-(chloromethyl)isoquinoline and its derivatives more efficiently and with greater environmental consideration. Modern synthetic chemistry is moving away from traditional, often harsh, methods towards more sustainable and streamlined processes. nih.govrub.de

One key area of advancement is the adoption of continuous-flow reactions. acs.org Compared to conventional batch processing, continuous-flow systems offer superior control over reaction parameters such as temperature and pressure, leading to higher yields and purity. acs.org This methodology has been successfully applied to the synthesis of N-fused heterocycles, demonstrating its potential for producing complex isoquinoline-based structures quickly and at a gram scale. acs.org The reduction in intermediate workup and purification steps not only simplifies the process but also significantly improves green metrics and cost-effectiveness. acs.org

Another direction is the move towards using less toxic and more abundant materials. rub.de Research into reactions that avoid heavy or precious metal catalysts, which are often expensive and toxic, represents a significant step in sustainable chemistry. rub.de For instance, novel methods using simple phosphorus compounds (ylides) in combination with sodium or potassium bases have been developed to incorporate carbon monoxide into larger molecules with high selectivity, a principle that could be adapted for isoquinoline (B145761) synthesis. rub.de Such strategies are noted for being environmentally friendly, cheap, and straightforward. nih.gov The focus is on developing synthetic pathways that are not only efficient but also inherently safer and more sustainable in the long term. rub.de

A key reaction for creating the isoquinoline core is the Bischler–Napieralski reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine. rsc.org Future research will likely focus on optimizing this and other core-forming reactions, such as the Pictet-Spengler condensation, using greener solvents and catalysts to enhance sustainability. rsc.org

Exploration of New Biological Targets and Mechanisms

While derivatives of this compound are known to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, ongoing research seeks to identify new molecular targets and elucidate their mechanisms of action. nih.govontosight.ai This exploration is vital for developing novel therapeutics with improved specificity and efficacy.

A significant area of research is in the development of agents for multidrug-resistant (MDR) cancers. nih.gov Certain isoquinolinequinone N-oxides, derived from the isoquinoline framework, have shown potent activity against MDR tumor cell lines. nih.govacs.org The mechanism for some of these compounds involves overcoming drug efflux pumps and inducing the accumulation of reactive oxygen species (ROS) within cancer cells, leading to cell death. acs.org Future studies will aim to refine these structures to maximize their collateral sensitivity effect in resistant cancers. nih.gov

Researchers are also exploring new applications for isoquinoline derivatives, such as in antiviral therapy. mdpi.com A series of this compound derivatives were used to synthesize potent antagonists for the CXCR4 receptor, which is a critical co-receptor for HIV entry into cells. nih.govmdpi.com The resulting compounds showed significant anti-HIV activity, highlighting the potential of this scaffold in developing new treatments for viral infections. mdpi.com

Furthermore, isoquinoline alkaloids are being investigated for their potential in treating neurodegenerative conditions like Alzheimer's disease. mdpi.com The mechanisms often involve the modulation of specific enzymes or receptors, such as cholinesterases, to inhibit pathological processes. ontosight.aimdpi.com The ability to fine-tune the structure by incorporating various substituents onto the isoquinoline ring allows for the optimization of activity against specific neurological targets. ontosight.aichemimpex.com

Integration of Artificial Intelligence and Machine Learning in Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it more efficient and predictive. mednexus.orgmdpi.com These computational tools are particularly well-suited for exploring the vast chemical space accessible from the this compound scaffold.

AI and ML algorithms can be applied to all key stages of drug development, from target identification to lead optimization. wiley.com One of the most established applications is in Quantitative Structure-Activity Relationship (QSAR) analysis. nih.gov By training ML models on existing data of isoquinoline derivatives and their biological activities, QSAR models can predict the efficacy of novel, unsynthesized compounds. nih.gov This allows chemists to prioritize the synthesis of molecules with the highest probability of success, saving time and resources. nih.gov

Generative AI models represent another frontier. mednexus.org These algorithms can design entirely new molecules (de novo design) that are optimized for activity against a specific biological target, such as a particular enzyme or receptor. mednexus.organnualreviews.org For the this compound framework, this means AI could generate novel substitution patterns predicted to have superior potency or better pharmacokinetic properties. mdpi.com AI can also predict crucial ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles, helping to identify promising drug candidates early in the development pipeline. mdpi.com This computational pre-screening significantly reduces the reliance on expensive and time-consuming experimental trials. mednexus.org

Development of Advanced Delivery Systems for this compound Derivatives

The therapeutic effectiveness of a drug is often limited by challenges such as poor solubility, limited bioavailability, and off-target effects. nih.govneliti.com Advanced drug delivery systems offer a solution by ensuring that the active compound reaches its intended target in the body efficiently and selectively. nih.gov

For derivatives of this compound, particularly those developed as anticancer agents, targeted delivery is a key area of research. nih.gov One promising approach involves the use of liposomes, which are microscopic vesicles that can encapsulate drugs. nih.gov To enhance targeting, these liposomes can be conjugated with specific ligands, such as transferrin. nih.gov Since many tumor cells overexpress the transferrin receptor, these transferrin-conjugated liposomes can selectively deliver their cytotoxic payload to cancer cells, improving antitumor activity while minimizing damage to healthy tissue. nih.gov

Nanotechnology offers a range of other options for advanced delivery. neliti.com Nano-carriers can be engineered to improve the solubility and stability of isoquinoline-based drugs. neliti.com This includes the development of metal-organic frameworks (MOFs), which are porous materials that can be loaded with drug molecules for controlled release. amerigoscientific.com Furthermore, self-assembled nano-drug delivery systems, which can be designed to respond to specific stimuli like pH changes near a tumor, are being explored to enhance drug uptake and therapeutic efficacy. neliti.com For compounds with limited solubility, these advanced delivery systems can be crucial for enabling in vivo assessment and eventual clinical use. mdpi.com

Q & A

Q. What are the optimal synthetic routes for 1-(Chloromethyl)isoquinoline, and what factors influence yield?

The compound is synthesized via chloromethylation of 3,3-dimethyl-3,4-dihydroisoquinoline using formaldehyde and hydrochloric acid under acidic conditions. Key factors include:

- Temperature control (0–5°C) to manage exothermic reactions.

- Stoichiometric ratio of formaldehyde to substrate (1.2:1) to minimize dimerization.

- Purification via column chromatography (silica gel, hexane/ethyl acetate 4:1) to isolate the product in >85% purity . Alternative methods, such as copper-catalyzed cyclization (10 mol% CuI), can improve regioselectivity for structurally related isoquinolines .

Q. How should researchers purify this compound to achieve high purity?

Column chromatography is the standard method, using silica gel and a hexane/ethyl acetate gradient (4:1 to 1:1). For large-scale purification, recrystallization from ethanol/water (3:1) at −20°C yields crystals with ≥95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water 70:30, UV detection at 254 nm) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : H NMR (CDCl) identifies the chloromethyl group (δ 4.8–5.2 ppm, singlet) and aromatic protons (δ 7.2–8.3 ppm). C NMR confirms the quaternary carbon at C3 (δ 45–50 ppm) .

- HRMS : Electrospray ionization (ESI+) shows [M+H] at m/z 208.0765 (calculated for CHClN) .

- IR : Stretching vibrations at 750 cm (C-Cl) and 1600 cm (C=N) validate functional groups .

Advanced Research Questions

Q. How does the chloromethyl group influence reactivity in nucleophilic substitution reactions?

The chloromethyl group exhibits enhanced electrophilicity due to the electron-withdrawing effect of chlorine. In SN2 reactions with amines (e.g., benzylamine), substitution occurs at 25°C in DMF, yielding 1-(benzylaminomethyl) derivatives with 70–80% efficiency. Kinetic studies (monitored via H NMR) show a second-order rate constant () of 0.15 Ms in THF . Competing elimination reactions dominate above 60°C, requiring careful temperature control .

Q. What strategies resolve contradictions in reported antimicrobial activities of chloromethyl-substituted isoquinolines?

Discrepancies arise from:

- Strain-specific activity: Gram-positive bacteria (e.g., S. aureus) show lower MIC values (8–16 μg/mL) than Gram-negative strains (32–64 μg/mL) .

- Testing protocols: Standardize using CLSI guidelines (e.g., broth microdilution with ATCC 25923).

- Structural analogs: 6-(Chloromethyl)isoquinoline hydrochloride exhibits 4-fold higher activity against B. subtilis due to improved membrane penetration . Molecular docking (e.g., with E. coli FabI enzyme) can rationalize bioactivity differences .

Q. How can researchers mitigate instability during storage of this compound?

- Store under inert atmosphere (argon) at −20°C in amber vials to prevent oxidation.

- Stabilize solutions with 1% (v/v) triethylamine in anhydrous DCM to suppress HCl formation.

- Monitor degradation via TLC (R shift from 0.5 to 0.3 indicates hydrolysis) .

Q. What experimental designs are suitable for studying its application in drug discovery?

- Pharmacological assays : Evaluate calcium channel modulation in rat papillary muscle (IC determination via patch-clamp electrophysiology) .

- Conjugate synthesis : Link to flavonoids (e.g., dihydroquercetin) via esterification (DCC/DMAP catalysis) to enhance mitochondrial targeting .

- Toxicity screening : Use HepG2 cells (MTT assay) to assess hepatotoxicity at therapeutic concentrations (10–100 μM) .

Data Contradiction Analysis

Q. Why do oxidation studies of this compound yield conflicting results?

- Oxidant dependency : Hydrogen peroxide produces the N-oxide (70% yield), while mCPBA leads to ring-opening byproducts.

- Solvent effects: Acetonitrile favors N-oxidation, whereas DMSO promotes decomposition. Validate products via X-ray crystallography to resolve structural ambiguities .

Methodological Recommendations

- Reaction optimization : Use design of experiments (DoE) to map temperature/pH effects on substitution efficiency .

- Bioactivity validation : Pair antimicrobial assays with transcriptomic profiling (RNA-seq) to identify target pathways .

- Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to predict reaction intermediates and transition states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.